Haloperidol Nonanoate-d17
Description
Significance of Deuterated Compounds in Chemical and Biological Studies
Deuterated compounds, in which one or more hydrogen atoms are replaced by deuterium (B1214612), are of particular significance in pharmaceutical research. clearsynth.com This isotopic substitution can lead to a "kinetic isotope effect," where the rate of chemical reactions involving the carbon-deuterium (C-D) bond is slower than that of the corresponding carbon-hydrogen (C-H) bond. This is because the C-D bond is stronger and has a lower vibrational frequency. This effect is strategically utilized to slow down drug metabolism at specific sites, potentially improving a drug's pharmacokinetic profile. nih.gov
The applications of deuterated compounds are extensive and include:
Mechanistic Studies: They serve as powerful probes for elucidating reaction mechanisms by allowing scientists to track the fate of specific atoms. clearsynth.comthalesnano.com
Metabolic Pathway Investigation: Deuterium labeling enables the tracing of a drug's metabolic fate, helping to identify and characterize metabolites. clearsynth.comthalesnano.com
Improved Pharmacokinetics: By retarding metabolic breakdown, deuteration can lead to enhanced drug exposure and potentially a more favorable dosing regimen. nih.govnih.gov
Analytical Standards: Deuterated molecules are widely used as internal standards in analytical techniques like mass spectrometry to improve the accuracy and precision of quantitative analyses. thalesnano.comclearsynth.com
The strategic incorporation of deuterium has led to the development of new chemical entities with improved therapeutic efficacy. nih.gov A notable example is the FDA-approved drug deutetrabenazine, a deuterated version of tetrabenazine, which exhibits a superior pharmacokinetic profile. nih.gov
Overview of Haloperidol (B65202) Nonanoate-d17 as a Research Tool and Analytical Standard
Haloperidol nonanoate (B1231133) is a long-acting injectable antipsychotic medication used in the treatment of schizophrenia and other psychotic disorders. drugbank.comnih.gov Haloperidol Nonanoate-d17 is a deuterated form of haloperidol nonanoate, where seventeen hydrogen atoms have been replaced by deuterium. Specifically, the deuterium atoms are located on the nonanoic acid portion of the molecule.
As a research tool, this compound is invaluable for pharmacokinetic studies. The deuterium labeling allows researchers to distinguish the administered drug from its non-deuterated counterparts and any endogenously present related compounds. This is particularly useful in studies investigating drug metabolism, distribution, and elimination.
In the realm of analytical chemistry, this compound serves as an ideal internal standard for quantitative analysis, especially in methods utilizing mass spectrometry (MS) coupled with separation techniques like liquid chromatography (LC-MS) or gas chromatography (GC-MS). nih.govscioninstruments.com An internal standard is a compound with similar physicochemical properties to the analyte of interest that is added in a known concentration to samples. jove.com By comparing the signal of the analyte to the signal of the internal standard, variations that can occur during sample preparation and analysis can be compensated for, leading to more accurate and reliable results. numberanalytics.comscioninstruments.com
The key advantages of using a stable isotope-labeled compound like this compound as an internal standard are:
Similar Behavior: It behaves almost identically to the non-labeled analyte during extraction, chromatography, and ionization. scioninstruments.combiopharmaservices.com
Mass Differentiation: It is easily distinguished from the analyte by its higher mass in a mass spectrometer. scioninstruments.com
Improved Accuracy and Precision: It corrects for sample loss during preparation and for variations in instrument response, such as matrix effects and instrument drift. numberanalytics.comscioninstruments.com
Scope and Research Focus for this compound Investigations
The primary research focus for this compound centers on its application as a critical tool in bioanalytical and pharmacokinetic research. Investigations involving this compound are designed to:
Develop and Validate Quantitative Bioanalytical Methods: Establishing robust and reliable methods for the quantification of haloperidol nonanoate in various biological matrices (e.g., plasma, serum, tissue). This includes assessing method linearity, accuracy, precision, and selectivity using this compound as an internal standard.
Characterize Pharmacokinetic Profiles: Conducting studies to accurately determine the absorption, distribution, metabolism, and excretion (ADME) properties of haloperidol nonanoate. The use of the deuterated standard ensures high-quality data for these assessments.
Investigate Drug Metabolism: Identifying and quantifying metabolites of haloperidol nonanoate. The stable isotope label helps in distinguishing drug-derived metabolites from endogenous compounds.
Support Therapeutic Drug Monitoring: Facilitating the development of assays for therapeutic drug monitoring, which can help in optimizing patient treatment regimens.
The use of this compound is confined to research and analytical applications and does not extend to therapeutic use in patients.
Data Tables
Table 1: Properties of Haloperidol and its Analogs
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role/Application |
| Haloperidol | C₂₁H₂₃ClFNO₂ | 375.86 | Antipsychotic drug nih.gov |
| Haloperidol Decanoate (B1226879) | C₃₁H₄₁ClFNO₃ | 530.11 | Long-acting injectable antipsychotic drugbank.comsimsonpharma.com |
| Haloperidol Nonanoate | C₃₀H₃₉ClFNO₃ | Not Available | Long-acting injectable antipsychotic |
| This compound | Not Available | Not Available | Research tool, analytical internal standard lgcstandards.comsigmaaldrich.com |
Properties
Molecular Formula |
C₃₆H₂₆D₁₇ClFNO₃ |
|---|---|
Molecular Weight |
609.29 |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Enrichment of Haloperidol Nonanoate D17
Strategies for Deuterium (B1214612) Incorporation in Complex Organic Molecules
The introduction of deuterium into organic molecules can be achieved through several established strategies, primarily categorized into direct exchange reactions on the target molecule or building a molecule from already deuterated precursors. cdnsciencepub.com
Hydrogen/Deuterium (H/D) exchange reactions are a direct method for substituting protons with deuterons on an existing molecular scaffold. These reactions are often the most atom-economical approach, utilizing deuterium oxide (D₂O) as the primary deuterium source. mdpi.com
Key methodologies include:
Metal-Catalyzed Exchange: Transition metals like palladium, platinum, ruthenium, iridium, and osmium are effective catalysts for activating C-H bonds, facilitating their exchange with deuterium from D₂O. mdpi.comresearchgate.netrsc.org For instance, palladium on carbon (Pd/C) can be used in the presence of D₂O, sometimes with additives, to achieve high levels of deuteration. mdpi.com Ruthenium complexes are also noted for their efficiency in promoting H/D exchange. acs.org The choice of catalyst and reaction conditions (e.g., temperature, pressure) is critical to control the position (regioselectivity) and extent of deuterium incorporation. researchgate.net
Acid/Base Catalysis: H/D exchange can be promoted under acidic or basic conditions. For example, subjecting a carboxylic acid like nonanoic acid to DCl in D₂O can facilitate the exchange of α-hydrogens. researchgate.net Base-catalyzed methods, such as using sodium deuteroxide (NaOD) in D₂O, are also effective, particularly for protons on carbons adjacent to activating groups. rsc.org
Hydrothermal H/D Exchange: This technique involves heating the substrate with D₂O and a metal catalyst (e.g., Pt/C) in a high-pressure reactor. europa.euansto.gov.au It is particularly effective for achieving high levels of deuteration (perdeuteration) in saturated molecules like fatty acids. europa.eunih.govansto.gov.au To achieve isotopic enrichment greater than 98%, the process may need to be repeated multiple times with fresh catalyst and D₂O. europa.eu
An alternative and often more precise strategy involves constructing the final molecule from smaller, pre-deuterated building blocks. cdnsciencepub.comnih.govrsc.org This approach offers superior control over the exact location of the deuterium labels. For Haloperidol (B65202) Nonanoate-d17, the key deuterated precursor is Nonanoic acid-d17.
The synthesis of very long-chain deuterated fatty acids has been successfully demonstrated. nih.govresearchgate.net The common route to Nonanoic acid-d17 involves the complete H/D exchange of nonanoic acid using methods like metal-catalyzed hydrothermal reactions. nih.govansto.gov.au Once synthesized and purified, this deuterated precursor is ready for the subsequent derivatization step. Commercially available simple deuterated reagents like lithium aluminum deuteride (B1239839) (LiAlD₄) can also be used to introduce deuterium during the synthesis of a precursor. nih.gov
Specific Synthetic Routes for Haloperidol Nonanoate-d17 Derivatization
The final step in producing this compound is the formation of an ester bond between the haloperidol molecule and the deuterated nonanoate (B1231133) chain. This is a derivatization of the tertiary hydroxyl group on the piperidine (B6355638) ring of haloperidol. nih.gov
The reaction is a standard esterification, where Haloperidol is reacted with an activated form of Nonanoic acid-d17. A common method involves converting the deuterated carboxylic acid to a more reactive acyl chloride or using a coupling agent to facilitate the reaction. Studies on the synthesis of other haloperidol esters, such as the acetate (B1210297) and decanoate (B1226879), confirm the feasibility of this approach. nih.govgoogle.com
A plausible synthetic scheme is as follows:
Activation of Nonanoic acid-d17: The deuterated carboxylic acid is reacted with a chlorinating agent (e.g., thionyl chloride) to form Nonanoyl-d17 chloride.
Esterification: Haloperidol is then reacted with the prepared Nonanoyl-d17 chloride, typically in an inert solvent and in the presence of a base to neutralize the HCl byproduct. This results in the formation of this compound.
This method is analogous to the synthesis of other ester prodrugs of haloperidol and its metabolites. nih.govfuture-science.com
Optimization of Deuteration Efficiency and Regioselectivity
Achieving high isotopic purity and correct placement of deuterium atoms requires careful optimization of the reaction conditions.
For H/D exchange reactions, key parameters to optimize include:
Catalyst Selection: Different metal catalysts exhibit different selectivities. For example, silver-catalyzed reactions have been optimized by screening various silver salts (e.g., AgOTf, Ag₂CO₃) to find the most effective one for a specific transformation. researchgate.netnih.gov
Temperature: Temperature plays a critical role. In one study, increasing the reaction temperature from 150 °C to 170 °C significantly improved the H/D exchange efficiency under microwave conditions. rsc.orgdiva-portal.org However, excessively high temperatures can sometimes lead to side reactions or decreased selectivity.
Solvent and Additives: The choice of solvent and the presence of additives can influence reaction outcomes. For instance, replacing a single solvent with a solvent mixture was shown to improve both the yield and the level of deuteration in a rhodium-catalyzed reaction. acs.org
Below is a table summarizing optimization findings from various deuteration studies.
| Substrate/Reaction Type | Catalyst/Reagent | Parameter Optimized | Observation | Reference |
|---|---|---|---|---|
| 1,2,3,4-Tetrahydroquinoline | Silver Salts / D₂O | Catalyst Type | AgOTf provided 94% deuterium incorporation, significantly higher than other silver salts like Ag₂CO₃ or Ag₂O. | nih.gov |
| Dimethyl-2,2'-bipyridine | NaOD / D₂O (Microwave) | Temperature | Increasing temperature from 150°C to 170°C dramatically increased deuterium exchange from low levels to excellent conversion. | diva-portal.org |
| N1-protected Indole | [Cp*RhCl₂]₂ / D₂O | Solvent | Changing solvent from pure DCE to a CH₃CN/DCE mixture increased yield from 44% to 72% and deuterium level to 98%. | acs.org |
Purification Techniques for High-Purity Deuterated Compounds
After synthesis, purification is a critical step to ensure the chemical and isotopic purity of the final product. moravek.com Impurities could include unreacted starting materials, non-deuterated or partially deuterated species, and byproducts from side reactions.
Commonly employed purification methods for isotopically labeled compounds include:
Chromatography: High-Performance Liquid Chromatography (HPLC) and flash column chromatography are powerful techniques for separating the desired labeled compound from impurities. moravek.com These methods separate molecules based on their physicochemical properties like polarity.
Recrystallization: This technique is used to purify solid compounds. By dissolving the crude product in a suitable solvent and allowing it to slowly crystallize, impurities are often left behind in the solution.
Distillation: For volatile compounds or precursors, distillation can be an effective method for purification by separating components based on their boiling points.
The choice of method depends on the physical properties of this compound and the nature of the impurities present. Often, a combination of these techniques is required to achieve the high purity needed for analytical and research applications. ansto.gov.au
Spectroscopic Confirmation of Deuteration and Isotopic Purity
The successful synthesis and purity of this compound must be confirmed by rigorous spectroscopic analysis. The two primary techniques for this are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. ansto.gov.aursc.org
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the molecular weight of the deuterated compound and determining the extent of deuterium incorporation. researchgate.net The mass spectrum of this compound will show a molecular ion peak that is 17 mass units higher than its non-deuterated counterpart due to the 17 deuterium atoms. By analyzing the isotopic cluster of the molecular ion, the isotopic purity can be calculated, providing the percentage of molecules that are fully deuterated versus those that are partially deuterated or non-deuterated. almacgroup.comnih.govalmacgroup.comacs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to confirm the precise location of the deuterium atoms.
¹H NMR: In the proton NMR spectrum of this compound, the signals corresponding to the 17 protons of the nonanoate chain will be absent or significantly reduced in intensity. acs.org This provides direct evidence of successful deuteration at these positions.
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. A ²H NMR spectrum will show signals at chemical shifts corresponding to the positions where deuterium has been incorporated, confirming the regioselectivity of the labeling. sigmaaldrich.comcdnsciencepub.com
¹³C NMR: In the carbon-13 spectrum, the signals for the deuterated carbons will appear as multiplets (due to C-D coupling) and will be significantly less intense due to the absence of the Nuclear Overhauser Effect (NOE) from attached protons. cdnsciencepub.com
| Technique | Purpose | Expected Result for this compound |
|---|---|---|
| HRMS | Determine Molecular Weight & Isotopic Purity | Molecular ion peak at m/z corresponding to C₃₀H₂₆D₁₇ClFNO₃. Analysis of isotopologue distribution reveals % deuteration. |
| ¹H NMR | Confirm Location of Deuteration | Absence or dramatic reduction of signals corresponding to the CD₃(CD₂)₇COO- alkyl chain protons. |
| ²H NMR | Directly Observe Deuterium | Signals appear in the alkyl region, confirming the presence of deuterium on the nonanoate chain. |
| ¹³C NMR | Confirm Location of Deuteration | Signals for carbons in the nonanoate chain appear as low-intensity multiplets due to C-D coupling. |
Table of Compounds
| Compound Name | Role/Type |
|---|---|
| This compound | Target Compound |
| Haloperidol | Starting Material |
| Nonanoic acid | Precursor to Deuterated Reagent |
| Nonanoic acid-d17 | Deuterated Reagent |
| Deuterium oxide (D₂O) | Deuterium Source |
| Palladium on Carbon (Pd/C) | Catalyst |
| Platinum on Carbon (Pt/C) | Catalyst |
| Ruthenium complexes | Catalyst |
| Iridium complexes | Catalyst |
| Osmium complexes | Catalyst |
| Silver trifluoromethanesulfonate (B1224126) (AgOTf) | Catalyst |
| Thionyl chloride | Reagent |
| Lithium aluminum deuteride (LiAlD₄) | Deuterated Reagent |
| Sodium deuteroxide (NaOD) | Reagent |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Localization
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, and in the case of isotopically labeled compounds, it is crucial for confirming the exact location of the isotopic labels. For this compound, a combination of ¹H, ¹³C, and ²H NMR spectroscopy would be employed.
¹H and ¹³C NMR Spectroscopy: The ¹H and ¹³C NMR spectra of this compound are expected to be very similar to those of the non-deuterated Haloperidol Nonanoate, with the primary difference being the absence of signals corresponding to the deuterated positions on the nonanoate chain in the ¹H NMR spectrum. The signals for the haloperidol moiety would remain unchanged. For instance, the aromatic protons of the chlorophenyl and fluorophenyl groups, as well as the protons of the piperidine ring and the butyl chain of the haloperidol core, would be observable at their characteristic chemical shifts. nih.govhmdb.cachegg.com Similarly, the ¹³C NMR spectrum would show all the carbon signals of the haloperidol backbone and the nonanoate chain, although the signals for the deuterated carbons might be broader or show a slight isotopic shift. chemicalbook.com
²H NMR Spectroscopy: Deuterium (²H) NMR spectroscopy is the most direct method for observing the presence and location of deuterium atoms within a molecule. wikipedia.org Since ²H has a nuclear spin of 1, it is NMR active. The ²H NMR spectrum of this compound would exhibit signals only at the chemical shifts corresponding to the deuterated positions on the nonanoate chain. dal.canih.gov The chemical shifts in ²H NMR are nearly identical to those in ¹H NMR, allowing for straightforward assignment. wikipedia.org The integration of the signals in the ²H NMR spectrum provides a quantitative measure of the deuterium incorporation at each position.
A hypothetical table of expected NMR data is presented below:
| Nucleus | Expected Chemical Shift (ppm) | Assignment |
| ¹H | ~8.1-7.3 | Aromatic protons of haloperidol |
| ¹H | ~3.0-1.4 | Piperidine and butyl chain protons of haloperidol |
| ¹³C | ~198 | Carbonyl carbon of the butyrophenone |
| ¹³C | ~162-115 | Aromatic carbons of haloperidol |
| ¹³C | ~70-20 | Aliphatic carbons of haloperidol and nonanoate chain |
| ²H | ~2.3 | α-methylene (C2) protons of nonanoate chain |
| ²H | ~1.6-1.2 | Methylene (C3-C8) protons of nonanoate chain |
| ²H | ~0.9 | Methyl (C9) protons of nonanoate chain |
This table is illustrative and actual chemical shifts may vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS) for Isotopic Abundance Verification
High-resolution mass spectrometry (HRMS) is particularly useful as it can provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition. researchgate.net In the mass spectrum of this compound, the molecular ion peak ([M+H]⁺) would be observed at a mass corresponding to the sum of the atomic masses of all atoms in the molecule, including the 17 deuterium atoms. This will be 17 mass units higher than the molecular ion peak of the unlabeled Haloperidol Nonanoate.
The isotopic distribution pattern of the molecular ion peak provides a clear signature of the deuteration level. Due to the natural abundance of isotopes like ¹³C, the molecular ion of an unlabeled compound appears as a cluster of peaks. In a deuterated compound, this pattern is further complicated by the presence of species with varying numbers of deuterium atoms (isotopologues). ccspublishing.org.cnlibretexts.org The relative intensities of these peaks in the isotopic cluster can be compared to theoretical distributions to confirm the isotopic purity. researchgate.net
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), can provide further structural confirmation. researchgate.net The fragmentation pattern of esters in mass spectrometry often involves cleavage of the C-O bond and the C-C bond adjacent to the carbonyl group. libretexts.orgscienceready.com.au In the case of this compound, the fragmentation would result in both deuterated and non-deuterated fragments. For example, the loss of the deuterated nonanoate chain would produce a fragment ion corresponding to the protonated haloperidol, while fragmentation of the haloperidol moiety would leave the deuterated ester group intact on the observed fragment. The masses of these fragments provide conclusive evidence for the location of the deuterium labels.
A hypothetical table of expected mass spectral data is presented below:
| Ion | Description | Expected m/z |
| [M+H]⁺ | Molecular ion of this compound | ~533.3 |
| [M-C₉D₁₇O]⁺ | Fragment ion after loss of the deuterated nonanoyloxy group | ~376.1 |
| [C₉D₁₇O₂]⁺ | Deuterated nonanoyloxy fragment ion | ~175.2 |
The m/z values are approximate and based on the monoisotopic masses.
Advanced Analytical Applications of Haloperidol Nonanoate D17 in Bioanalysis
Principles of Stable Isotope Dilution Mass Spectrometry (SID-MS)
Stable Isotope Dilution Mass Spectrometry (SID-MS) is a powerful analytical technique for the precise quantification of analytes in a sample. up.ac.zabritannica.com The fundamental principle of SID-MS involves the addition of a known quantity of a stable isotopically labeled version of the analyte, known as an internal standard, to the sample before any processing or analysis. wikipedia.org This "spiked" sample is then homogenized, and the ratio of the naturally occurring analyte to the isotopically labeled internal standard is measured using a mass spectrometer. up.ac.zabritannica.com Since the internal standard and the analyte are chemically identical, they behave identically during sample preparation, extraction, and analysis, including any potential losses. nih.govresearchgate.net Therefore, the measured isotope ratio directly correlates to the original concentration of the analyte in the sample, providing a highly accurate and precise measurement that is largely unaffected by variations in sample recovery. researchgate.net
Role of Haloperidol (B65202) Nonanoate-d17 as an Internal Standard in Quantitative Analysis
Haloperidol Nonanoate-d17 serves as an ideal internal standard for the quantitative analysis of Haloperidol Nonanoate (B1231133) in biological samples. aptochem.comnih.gov As a deuterated analog, it shares nearly identical physicochemical properties with the unlabeled Haloperidol Nonanoate. aptochem.comscioninstruments.com This includes the same extraction recovery, chromatographic retention time, and ionization response in the mass spectrometer. aptochem.comsplendidlab.com When a known amount of this compound is added to a biological sample (such as plasma or serum) containing an unknown quantity of Haloperidol Nonanoate, it acts as a reliable tracer throughout the analytical process. aptochem.comnih.gov
During analysis by techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the mass spectrometer can differentiate between the analyte and the deuterated internal standard due to their mass difference. scioninstruments.com By comparing the peak area ratio of Haloperidol Nonanoate to this compound, analysts can accurately determine the concentration of the drug in the original sample, compensating for any variability introduced during sample preparation and analysis. clearsynth.com
Advantages of Deuterated Internal Standards in Bioanalytical Assays
The use of deuterated internal standards like this compound offers several significant advantages in bioanalytical assays: aptochem.comclearsynth.com
Correction for Matrix Effects: Biological matrices are complex and can interfere with the ionization of the analyte in the mass spectrometer, a phenomenon known as the matrix effect. kcasbio.com This can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification. kcasbio.com Since a deuterated internal standard co-elutes with the analyte and experiences the same matrix effects, it effectively normalizes these variations, leading to more accurate and reliable results. clearsynth.comkcasbio.com
Compensation for Variability: Deuterated internal standards compensate for variability in sample handling, such as inconsistencies in extraction recovery, injection volume, and instrument response. aptochem.comscioninstruments.com
Improved Precision and Accuracy: By accounting for various sources of error, deuterated standards significantly enhance the precision and accuracy of quantitative bioanalytical methods. clearsynth.com
Enhanced Method Robustness: The use of a stable isotope-labeled internal standard makes the analytical method more robust and less susceptible to minor variations in experimental conditions. aptochem.comclearsynth.com
Development and Validation of Bioanalytical Methods Utilizing this compound
The development of a robust and reliable bioanalytical method is crucial for the accurate measurement of drugs and their metabolites. The use of this compound as an internal standard is a key component in the development and validation of methods for quantifying Haloperidol Nonanoate in biological matrices.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development
LC-MS/MS is a widely used technique for the quantitative analysis of drugs in biological fluids due to its high sensitivity and selectivity. researchgate.netnih.gov The development of an LC-MS/MS method for Haloperidol Nonanoate with this compound as an internal standard involves careful optimization of both the chromatographic separation and the mass spectrometric detection. mdpi.comijper.org
Effective chromatographic separation is essential to minimize interference from endogenous components present in the biological matrix. tandfonline.com The goal is to achieve a sharp, symmetrical peak for Haloperidol Nonanoate that is well-resolved from other compounds in the sample.
Recent studies on the analysis of haloperidol and related compounds have utilized various C18 columns. tandfonline.commdpi.com For instance, one method employed a C18 column (250 mm x 4.6 mm, 5 µm) with a mobile phase of methanol (B129727) and a pH 9.8 buffer solution. mdpi.com Another study focused on separating haloperidol from its degradation products using a C-18 column with a mobile phase of methanol and a phosphate (B84403) buffer (pH = 9.8) in a 90:10 (v/v) ratio. dntb.gov.ua A method for haloperidol decanoate (B1226879) used a Hypersil BDS C18 column (100 x 4.0 mm, 3-µm) with a mobile phase of tetra-butyl ammonium (B1175870) hydrogen sulphate/1-decane sulphonate sodium buffer and acetonitrile (B52724). ijper.org The flow rate and gradient elution program are optimized to ensure efficient separation and a reasonable run time. ijper.org The retention time for haloperidol has been reported to be around 3.3 minutes under specific conditions. mdpi.com
Table 1: Example Chromatographic Conditions for Haloperidol Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | C18 (250 mm x 4.6 mm, 5 µm) mdpi.com | Hypersil BDS C18 (100 x 4.0 mm, 3 µm) ijper.org |
| Mobile Phase | Methanol and phosphate buffer (90:10, pH 9.8) mdpi.com | Tetra butyl ammonium hydrogen sulphate/ 1-decane Sulphonate sodium buffer and acetonitrile ijper.org |
| Flow Rate | Not Specified | 1.4 mL/min ijper.org |
| Detection | UV at 248 nm mdpi.com | Not Specified |
This table presents a summary of example chromatographic conditions and is not an exhaustive list.
Mass spectrometric parameters are optimized to maximize the signal intensity of both Haloperidol Nonanoate and this compound while ensuring high selectivity. Electrospray ionization (ESI) in the positive ion mode is commonly used for the analysis of haloperidol. researchgate.netmdpi.com
The technique of Multiple Reaction Monitoring (MRM) is employed for quantification. nih.govnih.gov This involves selecting a specific precursor ion (the molecular ion of the analyte) in the first quadrupole, fragmenting it in the collision cell, and then monitoring a specific product ion in the third quadrupole. nih.gov This process significantly enhances the selectivity of the assay. For haloperidol, a precursor-to-product ion transition of m/z 375.9 has been reported. researchgate.net The collision energy and other gas parameters are optimized to achieve the most abundant and stable fragment ions for both the analyte and the internal standard. mdpi.com
Table 2: Example Mass Spectrometric Parameters for Haloperidol Analysis
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI) mdpi.com |
| Scan Type | Multiple Reaction Monitoring (MRM) nih.gov |
| Precursor Ion (m/z) | 375.9 (for Haloperidol) researchgate.net |
| Interface Temperature | 350 °C mdpi.com |
| Desolvation Line Temperature | 250 °C mdpi.com |
| Nebulizing Gas Flow | 3.00 L/min mdpi.com |
| Drying Gas Flow | 15.00 L/min mdpi.com |
This table presents a summary of example mass spectrometric parameters and is not an exhaustive list.
By carefully optimizing both the chromatographic and mass spectrometric conditions, and by utilizing this compound as an internal standard, highly sensitive, specific, and robust bioanalytical methods can be developed and validated for the accurate quantification of Haloperidol Nonanoate in complex biological matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) Method Development
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of chemical compounds. In the analysis of haloperidol, GC-MS methods have been developed that offer high selectivity and sensitivity. nih.govresearchgate.net The process involves vaporizing a sample and passing it through a chromatographic column, where compounds are separated based on their physicochemical properties before being detected by a mass spectrometer. etamu.edu
For a compound like haloperidol, which may require derivatization to enhance its volatility for GC analysis, the development of a robust method is crucial. jfda-online.com The use of a deuterated internal standard, such as a tetradeutero analogue of haloperidol, is instrumental in achieving accurate quantification, especially at low concentrations in complex biological matrices like human serum. nih.gov This is because the deuterated standard closely mimics the chromatographic behavior and ionization characteristics of the non-labeled analyte, compensating for variations during sample preparation and analysis. researchgate.netnih.gov
The development of a GC-MS method often involves optimizing various parameters, including the type of chemical ionization. For instance, ammonia (B1221849) chemical ionization has been shown to improve the sensitivity and selectivity of haloperidol assays. nih.gov The goal is to establish a reliable method that can consistently measure sub-nanogram levels of the analyte. nih.gov
Bioanalytical Method Validation Parameters for Research Studies
The validation of a bioanalytical method is a comprehensive process designed to demonstrate that the method is reliable and reproducible for its intended use in research studies. simbecorion.comeuropa.eu This process is guided by international standards, such as the ICH M10 guideline, which outlines the necessary parameters to be evaluated. europa.eubioanalysis-zone.com
Key validation parameters include selectivity, specificity, linearity, accuracy, precision, and stability. simbecorion.comnih.gov A thoroughly validated method ensures the integrity of the data generated from pharmacokinetic and other research studies. europa.eufda.gov
Selectivity and Specificity Considerations with Deuterated Analogs
Selectivity and specificity are fundamental to a reliable bioanalytical method, ensuring that the analytical response is solely from the analyte of interest, without interference from other components in the biological matrix. europa.eunih.gov When using a deuterated internal standard like this compound, it is crucial to confirm that it does not interfere with the measurement of the unlabeled analyte and vice versa. bioanalysis-zone.com
The use of stable isotope-labeled internal standards (SIL-IS) is the preferred approach in mass spectrometry-based bioanalysis because they are chemically identical to the analyte and share similar physicochemical properties. simbecorion.com This leads to co-elution during chromatography and similar ionization efficiency, which helps to improve the accuracy and precision of the method. researchgate.netbioanalysis-zone.com However, it is important to ensure that the deuterated standard has a sufficient mass difference (ideally ≥3 amu) from the analyte to prevent isotopic crosstalk. simbecorion.com Additionally, the potential for the deuterated standard to contain a small amount of the unlabeled analyte as an impurity must be assessed to avoid contributing to the analyte's signal. simbecorion.combioanalysis-zone.com
Regulatory guidelines, such as the ICH M10, specify that the interference from the internal standard should not exceed 5% of the response at the lower limit of quantification (LLOQ) for the analyte. bioanalysis-zone.com To evaluate selectivity, blank biological matrix from at least six different sources should be analyzed to check for interferences at the retention time of the analyte and the internal standard. europa.eufda.gov
Linearity and Calibration Curve Performance
Linearity demonstrates the direct proportionality between the concentration of the analyte and the analytical response over a defined range. nih.gov A calibration curve is constructed by analyzing a series of calibration standards prepared by spiking a blank biological matrix with known concentrations of the analyte. europa.eu
For haloperidol, linearity has been demonstrated in various concentration ranges, such as 1-60 µg/mL and 1-16 µg/mL, depending on the specific method and analytical conditions. researchgate.netscielo.br The performance of the calibration curve is typically evaluated by its correlation coefficient (R²), which should ideally be close to 0.999. researchgate.netresearchgate.net
The use of a deuterated internal standard like this compound is critical for constructing a reliable calibration curve. The internal standard is added at a constant concentration to all calibration standards, quality control samples, and study samples. bioanalysis-zone.com The ratio of the analyte response to the internal standard response is then plotted against the analyte concentration. This normalization corrects for variability in sample processing and instrument response, leading to improved accuracy and precision of the quantitation. researchgate.net
Table 1: Example of Calibration Curve Data for Haloperidol
| Nominal Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Response Ratio (Analyte/IS) |
| 1 | 5,234 | 101,567 | 0.0515 |
| 5 | 26,170 | 102,345 | 0.2557 |
| 10 | 51,987 | 100,987 | 0.5148 |
| 25 | 130,456 | 101,234 | 1.2886 |
| 50 | 258,987 | 100,567 | 2.5753 |
| 100 | 520,123 | 101,876 | 5.1056 |
This table is for illustrative purposes and does not represent actual experimental data.
Accuracy and Precision Assessment
Accuracy and precision are cornerstone parameters in bioanalytical method validation, demonstrating the closeness of measured values to the true value and the reproducibility of the measurements, respectively. nih.gov These are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) within the calibration range. nih.gov
The use of a stable isotope-labeled internal standard like this compound significantly enhances the accuracy and precision of a bioanalytical method. researchgate.netbioanalysis-zone.com By compensating for variations in extraction recovery and matrix effects, the internal standard ensures that the calculated concentrations are reliable. researchgate.net
Regulatory guidelines typically require the accuracy to be within ±15% of the nominal concentration (and ±20% at the LLOQ), and the precision, expressed as the coefficient of variation (CV) or relative standard deviation (RSD), should not exceed 15% (20% at the LLOQ). scielo.brresearchgate.net Both intra-day (repeatability) and inter-day (intermediate precision) assessments are performed to ensure the method's reliability over time. scielo.br
Table 2: Illustrative Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Low | 3 | 2.95 | 98.3 | 4.5 |
| Medium | 30 | 30.8 | 102.7 | 3.2 |
| High | 75 | 74.1 | 98.8 | 2.8 |
This table is for illustrative purposes and does not represent actual experimental data.
Stability Studies (Stock Solution, Processed Samples, Matrix Stability)
Stability studies are essential to ensure that the concentration of the analyte does not change from the time of sample collection to the time of analysis. europa.eunih.gov These studies evaluate the stability of the analyte in stock solutions, in the biological matrix under different storage conditions (freeze-thaw, long-term), and in processed samples. europa.eu
The use of a stable compound like this compound as an internal standard is beneficial, as it is expected to have similar stability characteristics to the analyte. justia.com This ensures that any degradation of the analyte during storage or processing is mirrored by the internal standard, allowing for accurate correction.
Stability is assessed by analyzing QC samples that have been subjected to various conditions and comparing the results to freshly prepared samples. The mean concentration of the stability samples should be within ±15% of the nominal concentration. europa.eu
Table 3: Representative Stability Assessment Parameters
| Stability Condition | Duration | Storage Temperature | Acceptance Criteria |
| Stock Solution Stability | As required | Room Temp & Refrigerated | ±10% of initial concentration |
| Freeze-Thaw Stability | 3 cycles | -20°C to Room Temp | ±15% of nominal concentration |
| Short-Term Matrix Stability | 24 hours | Room Temperature | ±15% of nominal concentration |
| Long-Term Matrix Stability | Duration of study | -20°C or -70°C | ±15% of nominal concentration |
| Post-Preparative Stability | Duration of analysis | Autosampler Temperature | ±15% of nominal concentration |
This table outlines common stability studies and acceptance criteria based on regulatory guidance.
Matrix Effects Evaluation and Compensation
The matrix effect is the alteration of analyte ionization due to co-eluting components from the biological matrix, which can lead to ion suppression or enhancement and affect the accuracy and precision of the method. core.ac.uknih.govbataviabiosciences.com The evaluation of matrix effects is a critical component of bioanalytical method validation, especially for LC-MS based methods. fda.govenvirotech-online.com
The most effective way to compensate for matrix effects is by using a stable isotope-labeled internal standard like this compound. envirotech-online.commdpi.com Because the SIL-IS has nearly identical chemical and physical properties to the analyte, it experiences the same degree of ion suppression or enhancement. researchgate.net By calculating the ratio of the analyte response to the internal standard response, the variability caused by matrix effects is effectively normalized. mdpi.com
Matrix effects are typically assessed by comparing the response of the analyte in post-extraction spiked matrix samples from multiple sources to the response of the analyte in a neat solution. core.ac.ukenvirotech-online.com The coefficient of variation of the internal standard-normalized matrix factor should not be greater than 15%. europa.eu
Application in Quantitative Determination of Haloperidol Nonanoate and its Analogs in Complex Biological Matrices
The quantitative determination of haloperidol nonanoate and its analogs in complex biological matrices, such as plasma and serum, is essential for pharmacokinetic studies and therapeutic drug monitoring. The long-acting nature of this ester prodrug necessitates highly sensitive and specific analytical methods to accurately measure its concentration over time. The use of a stable isotope-labeled internal standard, such as this compound, is paramount in achieving the required accuracy and precision in these bioanalytical methods, particularly when employing techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
While specific research detailing the use of this compound is not extensively published, its role can be inferred from established principles of bioanalysis using deuterated internal standards. aptochem.com An ideal internal standard co-elutes with the analyte and has a mass difference sufficient to prevent isotopic crosstalk. wuxiapptec.com The seventeen deuterium (B1214612) atoms in this compound would provide a significant mass shift, ensuring clear differentiation from the unlabeled analyte during mass spectrometric detection.
Research on the parent compound, haloperidol, frequently employs the deuterated analog, haloperidol-d4, for quantitative analysis in human plasma. nih.govresearchgate.net These methods demonstrate excellent sensitivity, with lower limits of quantification (LLOQ) as low as 5.03 pg/mL. nih.gov The analytical approaches developed for haloperidol serve as a foundation for the quantification of its long-chain esters.
A typical LC-MS/MS method for the analysis of haloperidol nonanoate would involve the extraction of the analyte and the internal standard (this compound) from the biological matrix. This is often achieved through protein precipitation or liquid-liquid extraction. researchgate.net The extracted sample is then subjected to chromatographic separation, followed by detection using tandem mass spectrometry, often in the multiple reaction monitoring (MRM) mode. In this mode, specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard, providing high selectivity.
The following tables illustrate the hypothetical, yet representative, data from a validated LC-MS/MS method for the quantification of haloperidol nonanoate using this compound as an internal standard.
Table 1: LC-MS/MS Method Parameters
| Parameter | Value |
| Analytical Column | C18 reverse-phase |
| Mobile Phase | Acetonitrile and water with formic acid |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Internal Standard | This compound |
Table 2: Mass Spectrometric Transitions (MRM)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Haloperidol Nonanoate | 530.3 | 376.2 |
| This compound | 547.4 | 376.2 |
The validation of such a method would include assessing its linearity, accuracy, precision, and limit of quantification. The data below represents typical validation results for a bioanalytical method.
Table 3: Method Validation Summary
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (% Bias) | ± 15% |
| Recovery | > 85% |
The use of this compound as an internal standard is crucial for mitigating matrix effects, which are common in complex biological samples and can interfere with the ionization of the target analyte, leading to inaccurate quantification. By behaving almost identically to the analyte during extraction and ionization, the deuterated internal standard allows for reliable correction of these variations, ensuring the robustness and accuracy of the quantitative results.
Preclinical Research Applications of Haloperidol Nonanoate D17
Investigation of Pharmacokinetic Profiles in Animal Models Using Isotopic Tracers
The use of Haloperidol (B65202) Nonanoate-d17 as an isotopic tracer allows for a comprehensive understanding of the absorption, distribution, and elimination of haloperidol nonanoate (B1231133) in various animal models.
In preclinical studies, animal models such as rats and dogs are often utilized to understand the pharmacokinetic properties of long-acting injectable formulations like haloperidol nonanoate. nih.gov Following intramuscular administration, haloperidol nonanoate is slowly released from the injection site and is hydrolyzed to the active moiety, haloperidol. nih.gov The use of Haloperidol Nonanoate-d17 allows for precise tracking of the parent compound and its active metabolite, haloperidol-d17, distinguishing them from any endogenous compounds.
Studies on the non-deuterated form show that haloperidol is highly lipophilic and undergoes extensive metabolism. nih.gov Oral bioavailability of haloperidol ranges from 60% to 70%. nih.govdroracle.ai After intramuscular injection of the decanoate (B1226879) formulation, peak plasma concentrations of haloperidol are typically reached within three to nine days. nih.gov The drug is widely distributed in the body and is approximately 89% to 93% bound to plasma proteins. nih.gov Elimination of haloperidol occurs primarily through hepatic metabolism, with about 30% of the drug excreted in the urine. nih.gov
A hypothetical study using this compound in rats could yield the following pharmacokinetic parameters, which would be determined with high accuracy due to the isotopic label.
| Parameter | Value (Mean ± SD) |
| Tmax (days) | 5 ± 1.5 |
| Cmax (ng/mL) | 25 ± 8 |
| AUC₀₋∞ (ng·day/mL) | 450 ± 120 |
| Volume of Distribution (L/kg) | 20 ± 5 |
| Clearance (L/day/kg) | 0.8 ± 0.2 |
This table represents hypothetical data for illustrative purposes.
The terminal elimination half-life of haloperidol after administration of the decanoate formulation is significantly long, averaging about three weeks. nih.gov This long half-life is a key characteristic of its depot formulation. Chronic administration studies have shown that the half-life can be even more prolonged. nih.gov Systemic exposure, as measured by the area under the plasma concentration-time curve (AUC), can be accurately quantified using this compound as an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods. This ensures that the measurements are not confounded by other substances in the biological matrix.
For instance, after a single intramuscular injection of this compound to beagle dogs, blood samples can be collected at various time points to determine the plasma concentration of haloperidol-d17.
| Time Point | Plasma Concentration (ng/mL) |
| Day 1 | 5.2 |
| Day 3 | 15.8 |
| Day 7 | 24.5 |
| Day 14 | 18.3 |
| Day 21 | 12.1 |
| Day 28 | 7.9 |
This table represents hypothetical data for illustrative purposes.
Metabolic Fate Studies in Preclinical Models with Stable Isotope Probes
Stable isotope probes like this compound are invaluable for studying the metabolic fate of drugs. The deuterium (B1214612) label allows for the unequivocal identification of drug-related material in complex biological samples.
Haloperidol undergoes extensive metabolism in the liver, primarily through glucuronidation, reduction, and oxidation mediated by cytochrome P450 (CYP) enzymes, particularly CYP3A4. news-medical.netnih.gov The major metabolic pathways include the reduction of the keto group to form reduced haloperidol, and oxidative N-dealkylation to produce 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP) and p-fluorobenzoylpropionic acid (FBPA). nih.govnih.gov
By administering this compound, researchers can use mass spectrometry to detect metabolites that retain the deuterium label. This "isotope signature" helps in distinguishing drug metabolites from endogenous molecules, thus facilitating the identification of novel or minor metabolic pathways.
In vitro metabolic stability assays are crucial in early drug discovery to predict the metabolic clearance of a compound. wuxiapptec.comwuxiapptec.com These assays typically involve incubating the drug with liver microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes. nuvisan.com When studying the metabolic stability of haloperidol nonanoate, this compound can be used as the substrate. The rate of disappearance of the deuterated parent compound over time provides a measure of its metabolic stability.
A typical in vitro metabolic stability assay with human liver microsomes might yield the following results for this compound.
| Incubation Time (min) | % Parent Compound Remaining |
| 0 | 100 |
| 5 | 85 |
| 15 | 60 |
| 30 | 35 |
| 60 | 10 |
This table represents hypothetical data for illustrative purposes.
From these data, parameters like the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.
Furthermore, the kinetic isotope effect can be studied. The presence of deuterium atoms at sites of metabolic attack can slow down the rate of enzymatic reaction. This phenomenon can be used to identify the specific sites of metabolism on the molecule. For example, if the deuteration of the nonanoate chain significantly slows down its hydrolysis, it would indicate that this is a primary site of metabolism.
Mechanistic Pharmacological Studies (In Vitro and Animal Models)
In preclinical research, understanding the mechanism of action of a drug is fundamental. For Haloperidol Nonanoate, a long-acting antipsychotic, this involves detailed in vitro and in vivo studies to characterize its interaction with biological targets. In these studies, this compound is not the primary therapeutic agent being investigated but rather an indispensable analytical tool for the precise quantification of Haloperidol Nonanoate.
Receptor Binding Assays with Labeled Ligands
Receptor binding assays are essential for determining the affinity of a drug for its target receptors. Haloperidol, the active moiety of Haloperidol Nonanoate, is known to be a potent antagonist of the dopamine (B1211576) D2 receptor. drugbank.comnih.gov In competitive binding assays, a radiolabeled ligand with known affinity for the D2 receptor is incubated with receptor-containing preparations (e.g., brain tissue homogenates or cells expressing the receptor). The ability of unlabeled Haloperidol Nonanoate (after hydrolysis to haloperidol) to displace the radiolabeled ligand is measured.
In these experiments, this compound is used as an internal standard to accurately quantify the concentration of Haloperidol Nonanoate in the assay medium. This is particularly crucial when assessing the stability of the compound or for pharmacokinetic/pharmacodynamic (PK/PD) modeling. The use of a stable isotope-labeled standard like this compound minimizes variability and enhances the reliability of the determined binding affinity (Ki) values.
Table 1: Representative Data from a Competitive D2 Receptor Binding Assay
| Compound | Ki (nM) for D2 Receptor |
| Haloperidol | 1.2 |
| Risperidone | 3.5 |
| Olanzapine | 11.2 |
| Clozapine | 126 |
This table presents illustrative data for the active metabolite, haloperidol, and other antipsychotics. The precise quantification of the test compound, facilitated by an internal standard like this compound, is crucial for determining these values.
Enzyme Interaction and Inhibition Studies
The metabolic fate of Haloperidol Nonanoate is a key determinant of its long-acting profile. It is an ester prodrug that undergoes enzymatic hydrolysis to release the active drug, haloperidol. nih.gov The primary enzymes involved in the metabolism of haloperidol include cytochrome P450 (CYP) isozymes (such as CYP3A4 and CYP2D6) and carbonyl reductase. nih.gov
In vitro studies using human liver microsomes or recombinant enzymes are conducted to investigate the kinetics of Haloperidol Nonanoate metabolism and its potential to inhibit or induce these enzymes. In such assays, this compound serves as an internal standard for the LC-MS/MS quantification of the parent compound and its metabolites. This allows for the determination of key parameters like the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), as well as the inhibitory constant (Ki) of Haloperidol Nonanoate on specific enzymatic pathways. The stability of the ester linkage in the presence of various esterases can also be precisely quantified using this internal standard. nih.gov
Table 2: Illustrative Enzyme Inhibition Data for Haloperidol
| Enzyme | IC50 (µM) | Inhibition Type |
| CYP2D6 | 0.8 | Competitive |
| CYP3A4 | 5.2 | Non-competitive |
This table shows representative inhibitory concentrations for the active metabolite, haloperidol, against major metabolizing enzymes. The accurate measurement of the concentration of the inhibitor, enabled by an internal standard like this compound, is fundamental to these studies.
Cellular Uptake and Distribution Studies
Understanding how a drug penetrates and distributes within cells is crucial for elucidating its mechanism of action and potential for off-target effects. For a lipophilic compound like Haloperidol Nonanoate, studies using cultured cells (e.g., neuronal cell lines) are performed to characterize its uptake, accumulation, and subcellular distribution.
In these experiments, cells are incubated with Haloperidol Nonanoate for various time points, after which the cells are lysed, and the intracellular concentration of the compound is measured. This compound is added to the cell lysates as an internal standard before sample processing and analysis by LC-MS/MS. This ensures that any loss of the analyte during extraction is accounted for, leading to an accurate determination of the intracellular concentration. Such studies can reveal whether the uptake is an active or passive process and can be combined with subcellular fractionation to determine the distribution of the drug in different organelles. While direct studies on Haloperidol Nonanoate are limited, the use of isotopically labeled compounds is a standard methodology in such investigations.
Table 3: Representative Cellular Uptake Data in a Neuronal Cell Line
| Time (minutes) | Intracellular Concentration (ng/mg protein) |
| 5 | 15.2 |
| 15 | 45.8 |
| 30 | 88.1 |
| 60 | 125.4 |
This table provides a hypothetical example of the data obtained from a cellular uptake study. The precision of each data point relies on the use of a stable isotope-labeled internal standard such as this compound for quantification.
Haloperidol Nonanoate D17 As a Certified Reference Material and Research Standard
Significance in Analytical Quality Control and Method Performance Monitoring
The use of stable isotope-labeled internal standards is a cornerstone of modern quantitative bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov Haloperidol (B65202) Nonanoate-d17 serves as an ideal internal standard because it is chemically identical to the analyte (the non-labeled Haloperidol Nonanoate) and thus exhibits very similar behavior during sample preparation, extraction, and chromatographic separation. acanthusresearch.com However, due to its higher mass, it can be distinguished from the unlabeled analyte by the mass spectrometer. acanthusresearch.com
This characteristic is crucial for ensuring the accuracy, precision, and robustness of an analytical method. nih.gov The addition of a known quantity of Haloperidol Nonanoate-d17 to every sample, calibrator, and quality control (QC) sample at the beginning of the workflow allows for the correction of variability. amerigoscientific.com It effectively compensates for potential analyte loss during sample extraction, inconsistencies in injection volume, and fluctuations in instrument response or ion suppression caused by the sample matrix (e.g., plasma, urine). nih.govamerigoscientific.com By calculating the ratio of the analyte's response to the internal standard's response, analysts can achieve highly reliable and reproducible quantification. amerigoscientific.com
This process is fundamental to analytical quality control. Method performance is continuously monitored by analyzing QC samples containing known concentrations of the analyte spiked with the internal standard. Consistent and accurate results for these QC samples demonstrate that the analytical method is performing as expected.
Table 1: Impact of Internal Standard on Analytical Method Performance
This table illustrates the effect of using this compound as an internal standard on the precision and accuracy of quantifying Haloperidol Nonanoate (B1231133) in a hypothetical plasma sample analysis.
| Parameter | Analysis without Internal Standard | Analysis with this compound IS |
| Nominal Concentration | 50.0 ng/mL | 50.0 ng/mL |
| Measured Concentration (Replicate 1) | 48.5 ng/mL | 50.2 ng/mL |
| Measured Concentration (Replicate 2) | 55.1 ng/mL | 49.8 ng/mL |
| Measured Concentration (Replicate 3) | 45.9 ng/mL | 50.5 ng/mL |
| Mean Measured Concentration | 49.8 ng/mL | 50.2 ng/mL |
| Accuracy (% of Nominal) | 99.6% | 100.4% |
| Precision (% CV) | 9.4% | 0.7% |
Role in Inter-Laboratory Comparability and Data Harmonization
When clinical trials, research studies, or bioequivalence studies are conducted across multiple sites, ensuring that the analytical data generated by different laboratories are comparable is a significant challenge. Variations in instrumentation, reagents, and minor procedural differences can lead to systematic biases between labs.
Table 2: Hypothetical Inter-Laboratory Comparison for Haloperidol Nonanoate Quantification
This table demonstrates how a common certified reference material (CRM) improves agreement between different analytical laboratories.
| Laboratory | Method | Mean Measured Concentration (Nominal = 100 ng/mL) | Inter-Lab Deviation |
| Lab A | In-house standard | 95.2 ng/mL | -4.8% from nominal |
| Lab B | In-house standard | 108.1 ng/mL | +8.1% from nominal |
| Lab C | In-house standard | 101.5 ng/mL | +1.5% from nominal |
| Lab A | Common CRM (this compound) | 99.8 ng/mL | -0.2% from nominal |
| Lab B | Common CRM (this compound) | 100.5 ng/mL | +0.5% from nominal |
| Lab C | Common CRM (this compound) | 100.1 ng/mL | +0.1% from nominal |
Regulatory Science Implications for Labeled Standards in Preclinical Development Support
In preclinical drug development, regulatory agencies such as the U.S. Food and Drug Administration (FDA) mandate rigorous testing to establish the safety and pharmacological profile of a new drug candidate. psu.edu These studies, often conducted under Good Laboratory Practices (GLP), include pharmacokinetic (PK) assessments that investigate the absorption, distribution, metabolism, and excretion (ADME) of the drug. psu.edu
Stable isotope-labeled standards like this compound are indispensable for the bioanalytical component of these preclinical studies. alfa-chemistry.com They enable the precise and accurate quantification of the drug in various biological matrices (e.g., blood, tissue) from animal studies. amerigoscientific.com This high-quality data is essential for:
Determining Key PK Parameters: Accurately calculating metrics such as half-life, peak concentration, and bioavailability.
Metabolite Identification and Quantification: Using labeled standards to help trace and measure the concentration of drug metabolites, which is critical for understanding the drug's safety profile. nih.gov
Ensuring Data Integrity: The use of SILs is considered the gold standard in quantitative mass spectrometry, and their use in regulatory submissions provides confidence in the reliability and integrity of the bioanalytical data.
The availability of high-purity, certified labeled standards supports the generation of robust and defensible data packages required for Investigational New Drug (IND) applications and other regulatory submissions, ultimately facilitating the drug development and approval process.
Table 3: Application of Labeled Standards in Preclinical Development
| Preclinical Study Area | Role of this compound | Regulatory Significance |
| Pharmacokinetics (ADME) | Serves as an internal standard for precise quantification of the parent drug in biological samples. alfa-chemistry.com | Essential for establishing the drug's PK profile as required by regulatory bodies. psu.edu |
| Bioavailability/Bioequivalence | Allows for accurate comparison of drug concentrations following different routes of administration or from different formulations. alfa-chemistry.com | Critical for demonstrating that a generic formulation performs the same as a reference product. |
| Metabolite Profiling | Aids in the relative and absolute quantification of metabolites in plasma and other tissues. nih.gov | Supports the assessment of metabolite safety and fulfills "Metabolites in Safety Testing" (MIST) guidelines. |
| Toxicology Studies | Ensures accurate measurement of drug exposure levels in toxicity studies, linking specific doses to observed effects. | Provides reliable exposure data to establish safety margins for human trials. |
Future Research Directions and Novel Applications of Haloperidol Nonanoate D17
Exploration of Kinetic Isotope Effects in Biotransformation Research
The substitution of hydrogen with deuterium (B1214612) creates a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. This difference in bond strength is the foundation of the kinetic isotope effect (KIE), where the cleavage of the C-D bond occurs at a slower rate. nih.gov Many drug metabolism processes, particularly those catalyzed by cytochrome P450 (CYP) enzymes, involve the breaking of C-H bonds as a rate-limiting step. nih.gov
Future research can leverage Haloperidol (B65202) Nonanoate-d17 to meticulously map the metabolic pathways of haloperidol. By comparing the rate of metabolism and the profile of metabolites formed from Haloperidol Nonanoate (B1231133) versus its d17 counterpart, researchers can identify the specific molecular sites most susceptible to enzymatic attack. A significant slowing of metabolism would indicate that the deuterated positions are key sites for biotransformation. semanticscholar.org This knowledge can lead to the design of new drug analogs with improved pharmacokinetic profiles, potentially offering a longer half-life and reduced metabolic burden. ckisotopes.com
Table 1: Hypothetical Comparison of Pharmacokinetic Parameters due to KIE
| Parameter | Haloperidol Nonanoate | Haloperidol Nonanoate-d17 | Implication of Kinetic Isotope Effect |
|---|---|---|---|
| Rate of Metabolism | Standard | Slower | Reduced cleavage of C-D bonds at metabolic sites. |
| Plasma Half-Life | Shorter | Longer | Increased systemic exposure of the parent drug. ckisotopes.com |
| Metabolite Formation | Normal Profile | Altered Profile | Slower formation of metabolites from deuterated pathways. |
Development of Advanced Imaging Modalities Utilizing Deuterated Probes
Deuterated compounds like this compound are emerging as valuable probes in non-invasive advanced imaging techniques. Deuterium metabolic imaging (DMI) is a novel magnetic resonance (MR)-based method that can map the metabolism of deuterated substrates in three dimensions, in vivo. acs.orgresearchgate.net While deuterium itself has a lower MR signal than protons, its extremely low natural abundance (0.015%) means that the administration of a deuterated probe provides a strong, background-free signal. nih.govmdpi.com
Future studies could use this compound to track the drug's distribution and accumulation in specific brain regions of preclinical models. nih.gov This would offer unprecedented insight into its pharmacodynamics at the target site, helping to correlate tissue concentration with therapeutic or off-target effects. Such research could validate target engagement and provide a deeper understanding of the drug's mechanism of action in a living system without the use of radioactive isotopes. gehealthcare.com
Integration with Multi-Omics Approaches (e.g., Metabolomics, Lipidomics) for Systems Biology Research
In the fields of metabolomics and lipidomics, which involve the comprehensive analysis of metabolites and lipids in biological systems, stable isotope-labeled compounds are critical tools. researchgate.net this compound is ideally suited to serve as an internal standard for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). hilarispublisher.comclearsynth.com When a known quantity of the deuterated standard is added to a biological sample, it co-elutes with the non-deuterated (endogenous or administered) haloperidol. Because they are chemically identical but have a different mass, the mass spectrometer can distinguish between them. This allows for precise correction for any sample loss or variations in instrument response, ensuring highly accurate quantification of the analyte. nih.gov
This precision is vital for systems biology research, where accurate data is needed to build computational models of drug action and metabolic pathways. By using this compound, researchers can generate high-quality, reproducible data to better understand the complex interactions of haloperidol within a biological system. sigmaaldrich.com
Table 2: Role of this compound in Multi-Omics Research
| Omics Field | Application of this compound | Research Advantage |
|---|---|---|
| Metabolomics | Internal Standard for LC-MS/MS | Accurate quantification of haloperidol and its metabolites. scispace.com |
| Lipidomics | Tracer for Drug-Lipid Interaction Studies | Elucidation of membrane interactions and effects on lipid profiles. sigmaaldrich.com |
| Pharmacokinetics | Standard for ADME Studies | Precise tracking of absorption, distribution, metabolism, and excretion. |
Custom Synthesis of Further Deuterated Analogs for Specific Research Questions
The existence of this compound paves the way for the custom synthesis of a wider array of deuterated analogs to investigate highly specific scientific questions. moravek.com For example, researchers could synthesize versions of haloperidol with deuterium atoms placed at only one or two specific locations on the molecule. This site-specific deuteration would allow for the precise pinpointing of metabolic "hotspots." synmr.iningenza.com If a particular metabolic pathway is slowed by deuteration at one site but not another, it provides definitive evidence of the enzyme's point of attack.
Furthermore, as new metabolites of haloperidol are discovered, custom synthesis can be employed to create their corresponding deuterated versions. iaea.org These new deuterated standards are essential for the validation of analytical methods and for conducting detailed pharmacokinetic studies on the metabolites themselves, which may have their own pharmacological activity or toxicity.
Applications in Environmental and Forensic Science Research (e.g., Tracing Environmental Fate or Degradation)
The unique and distinct mass signature of deuterated compounds makes them excellent tools for environmental and forensic investigations. clearsynth.com In environmental science, this compound can be used as a tracer compound to study the fate, persistence, and degradation of haloperidol in ecosystems such as waterways and soil. isowater.com By introducing a known amount into a controlled environmental model, scientists can accurately track its breakdown over time and identify the resulting transformation products, which is crucial for assessing the environmental impact of pharmaceutical residues. researchgate.net
In forensic toxicology, deuterated analogs are the gold standard for internal standards in quantitative analysis. nih.gov When analyzing post-mortem or clinical samples for the presence of haloperidol, the addition of this compound ensures the accuracy and legal defensibility of the results. Its use corrects for potential extraction inefficiencies or matrix effects, providing confidence in the determined concentration of the drug. hilarispublisher.com
Q & A
Basic Research Questions
Q. What are the critical methodological considerations for synthesizing Haloperidol Nonanoate-d17 to ensure isotopic purity?
- Isotopic purity is vital for deuterated compounds. Researchers must use controlled deuteration protocols (e.g., catalytic exchange or deuterated precursors) and validate purity via mass spectrometry (MS) or nuclear magnetic resonance (NMR). Stability studies under varying temperatures and pH conditions should confirm isotopic integrity. Analytical thresholds for impurities (e.g., non-deuterated analogs) should align with pharmacopeial standards for related compounds, such as Haloperidol Decanoate, which specifies ≤0.5% for individual impurities .
Q. How should researchers design experiments to assess the stability of this compound in biological matrices?
- Use a chemometric approach combining mixture I-optimal design and response surface methodology to evaluate degradation pathways. Key variables include pH, temperature, and solvent composition. Chromatographic separation (e.g., Hypersil BDS C18 column) resolves degradants, while validation parameters (linearity, LOD/LOQ) ensure method robustness. Include forced degradation studies (e.g., oxidative, thermal stress) and compare results to non-deuterated analogs to identify isotope-specific stability profiles .
Q. What validated analytical techniques are recommended for quantifying this compound in preclinical studies?
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for sensitivity and specificity in complex matrices. Method validation should follow ICH guidelines, including:
- Linearity : 80–120% of expected concentration range.
- Accuracy/Precision : ≤15% deviation for inter-/intra-day assays.
- Matrix Effects : Assess ion suppression/enhancement using post-column infusion.
Advanced Research Questions
Q. How can population pharmacokinetic (PK) models be optimized for this compound, given its persistence in brain tissue?
- Incorporate non-linear mixed-effects modeling (NONMEM) to account for brain-to-plasma partitioning. Data from postmortem studies show Haloperidol accumulates rapidly in the temporal cortex (mean: 226.7 ng/g) even after short-term dosing, suggesting a one-compartment model with first-order absorption and tissue-specific clearance. Use Spearman correlation to assess relationships between brain concentrations, dosing history, and clinical outcomes (e.g., delirium resolution) .
Q. What statistical strategies resolve contradictions in long-term outcomes when comparing deuterated and non-deuterated Haloperidol analogs?
- Apply intention-to-treat (ITT) analysis with multiple imputation for missing data. In the AID-ICU trial, survival bias was addressed by stratifying outcomes by treatment allocation and mortality status. For interim analyses (e.g., futility stopping rules), use sequential Bayesian methods to adjust for early termination. Report hazard ratios (HRs) with 95% confidence intervals and sensitivity analyses to validate robustness .
Q. How do deuterium isotope effects influence the in vitro-in vivo correlation (IVIVC) of this compound?
- Deuterium can alter metabolic pathways (e.g., CYP3A4-mediated oxidation). Conduct parallel in vitro assays comparing deuterated and non-deuterated analogs in hepatocyte models. For in vivo validation, use 32 factorial designs to optimize formulation variables (e.g., polymer:drug ratio, surfactant type) and measure outcomes like particle size and dissolution rate. A 3^2 full factorial design (Table 1) with dependent variables (zeta potential, % drug release) can identify formulation parameters that mitigate isotope effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
